molecular formula C18H14BrNO3S B3712573 (5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3712573
M. Wt: 404.3 g/mol
InChI Key: IHNSQYQKKGICTP-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinedione core with a brominated benzylidene and an ethoxy group, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using scalable processes that involve continuous flow reactors and automated purification systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine or pyridine, and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While specific data on this compound is limited, similar compounds have been explored for their ability to modulate glucose metabolism and improve insulin sensitivity.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals. Its unique properties may also make it suitable for use in materials science or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. Thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The brominated benzylidene moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the brominated benzylidene and ethoxy groups, which may impart distinct chemical and biological properties. These structural features differentiate it from other thiazolidinedione derivatives and may lead to novel applications in various fields.

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S/c1-2-23-15-9-8-13(19)10-12(15)11-16-17(21)20(18(22)24-16)14-6-4-3-5-7-14/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSQYQKKGICTP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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